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Compound of Interest

Compound Name: Allyphenyline oxalate

Cat. No.: B12040690

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
diphenyl oxalate, a key compound in various chemical applications, including as a precursor in
the synthesis of high-performance polymers and in chemiluminescence. This document details
the expected data from Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (*3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
along with the experimental protocols for these techniques.

Introduction

Diphenyl oxalate (C14H100a4) is the diester of phenol and oxalic acid. Its structural elucidation
and purity assessment are critical for its application in research and development.
Spectroscopic methods provide a powerful toolkit for the unambiguous identification and
characterization of this molecule. This guide will delve into the interpretation of its spectral data,
offering a foundational understanding for researchers in the field.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of diphenyl oxalate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR spectroscopy provides information about the chemical environment of the hydrogen
atoms in a molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)

Aromatic protons

~7.20-7.50 Multiplet 10H
(CeH5s)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy probes the carbon framework of the molecule.

Chemical Shift (8) (ppm) Assignment

~156 Carbonyl Carbon (C=0)

~150 C1' (ipso-Carbon of phenyl ring)

~130 C4' (para-Carbon of phenyl ring)
~127 C2'/C6' (ortho-Carbons of phenyl ring)
~121 C3'/C5' (meta-Carbons of phenyl ring)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

~1770 Strong C=0 stretch (ester)

~1590, 1490 Medium-Strong C=C stretch (aromatic ring)
~1200 Strong C-O stretch (ester)

C-H bend (out-of-plane,
~750, 690 Strong )
monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The NIST Mass Spectrometry Data Center provides data for diphenyl oxalate.[1]

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Assignment

miz

242 Moderate Molecular lon [M]*

149 Low [M - CeHsO]*

94 High [CeHsOH]* (Phenol)
77 100 [CeHs]* (Phenyl cation)
51 Moderate [CaHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of solid diphenyl oxalate is weighed and dissolved in about 0.7-1.0
mL of a deuterated solvent (e.g., CDCIs or DMSO-de).

e The solution is transferred to a standard 5 mm NMR tube.
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Instrument Parameters (*H and 3C NMR):
e Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.[2]
o Temperature: Spectra are recorded at room temperature (25 °C).[2]
e 'HNMR:
o Pulse Angle: 30°
o Acquisition Time: ~4 seconds
o Relaxation Delay: 1 second
e 1BC NMR:
o Pulse Angle: 30°
o Acquisition Time: ~4 seconds

o Relaxation Delay: 2 seconds (longer delay may be needed for quaternary carbons)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol)
and a background spectrum is collected.

o A small amount of solid diphenyl oxalate is placed directly onto the ATR crystal.
e Pressure is applied to ensure good contact between the sample and the crystal.
Instrument Parameters:

e Spectrometer: A standard FT-IR spectrometer.

e Scan Range: 4000 - 400 cm™?
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¢ Resolution: 4 cm—1

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

o A small amount of the solid sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized by heating in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.[3]

Instrument Parameters:

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
e Mass Range: Scanned from m/z 40 to 300.

e lon Source Temperature: Typically maintained around 200-250 °C.

Visualization of Spectroscopic Analysis Workflow
and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical flow of the
spectroscopic analysis and the interpretation of the resulting data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b12040690?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12040690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foun

dational & Exploratory
Check Availability & Pricing

[ {Diphenyl Oxalate | C1aH1004} E% 1H NMR
~7.2-7.5 ppm

-

13C NMR

NMR Spectroscopy

C=0: ~156 ppm

Aromatic C: ~121-150 ppm

Aromatic Protons

-
Y

IR Spectrum

IR Spectroscopy

C=0 stretch: ~1770 cm—!
C=C stretch: ~1590, 1490 cm—!
C-O stretch: ~1200 cm~—1

Click to download full resolution via product page

Caption: Structural information derived from NMR and IR spectroscopy.
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Caption: Key fragmentation pathways of diphenyl oxalate in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12040690#spectroscopic-analysis-of-allylphenylene-
oxalate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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